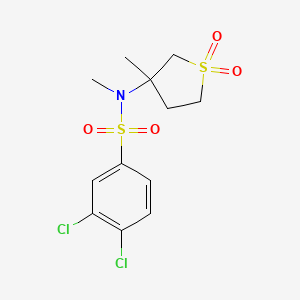![molecular formula C14H9BrCl2O2 B3016321 3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 723318-75-0](/img/structure/B3016321.png)
3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde" is a halogenated aromatic aldehyde with potential applications in organic synthesis and pharmaceutical chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods can offer insights into the properties and reactivity of such halogenated benzaldehydes.
Synthesis Analysis
The synthesis of halogenated benzaldehydes typically involves halogenation reactions, condensation steps, and sometimes the use of catalysts to improve yields. For instance, the synthesis of 2-aryl-1,2-dihydrophthalazines from 2-(bromomethyl)benzaldehydes and arylhydrazines uses K2CO3 as a base and FeCl3 as a catalyst, achieving yields between 60 to 91% . Similarly, the synthesis of various bromoalkoxy benzaldehydes and their oximes involves characterization techniques such as FT-IR, GC-MS, and NMR spectroscopy, indicating the importance of these methods in confirming the structure of synthesized compounds .
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes can be analyzed using various spectroscopic techniques and computational methods. For example, the study of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes involved theoretical predictions of favored conformations through geometry optimization and potential energy scan studies. Computational analyses such as AIM, NBO, HOMO-LUMO, and MEP surfaces derived from optimized structures provide detailed insights into the electronic properties of these molecules .
Chemical Reactions Analysis
The reactivity of halogenated benzaldehydes can be inferred from their participation in various chemical reactions. The oxidative study of benzaldehyde with isoquinolinium bromo chromate, for example, reveals the kinetics of the oxidative reaction and the formation of benzoic acid as the end product . This suggests that halogenated benzaldehydes may undergo similar oxidative transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes are influenced by their molecular structure and substituents. The presence of halogen atoms can significantly affect the compound's reactivity, boiling point, melting point, and solubility. For instance, the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde provides insights into the reaction conditions that can affect the yield and purity of such compounds .
科学的研究の応用
Synthesis in Pharmaceutical Research
3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde has been utilized in the synthesis of various pharmaceutical compounds. For instance, it has been used in the creation of non-peptide small molecular antagonist benzamide derivatives, specifically as a part of the synthesis process of novel CCR5 antagonists. These antagonists have potential applications in the treatment of diseases like HIV-1, as CCR5 is a major coreceptor for HIV-1 entry into cells (Bi, 2015); (Cheng De-ju, 2014).
Antimicrobial Additives in Industrial Applications
In industrial applications, compounds synthesized from 3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde have been investigated as antimicrobial additives for lubricating oils and fuels. This usage demonstrates its potential in enhancing the longevity and efficiency of industrial products by preventing microbial growth (Talybov, Akhmedova, Yusubov, 2022).
Supramolecular Chemistry and Material Science
This compound also plays a role in the field of supramolecular chemistry and material science. Specifically, it's used in the synthesis of new Cu(II) complexes, which are significant for their potential in forming three-dimensional supramolecular structures. These structures are of interest for their unique properties and potential applications in material science (Dong, Wang, Gong, Tong, Sun, Gao, 2012).
Chemical Synthesis and Organic Chemistry
In organic chemistry, it's used in various synthesis processes, contributing to the development of new chemical reactions and methodologies. For example, it has been involved in the synthesis of halogenated vanillin derivatives, showcasing its versatility in organic synthesis (Rijal, Haryadi, Anwar, 2022).
特性
IUPAC Name |
3-bromo-5-chloro-4-[(2-chlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-11-5-9(7-18)6-13(17)14(11)19-8-10-3-1-2-4-12(10)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJTWALEEBFXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


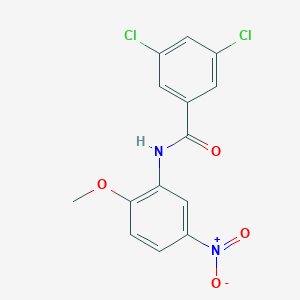
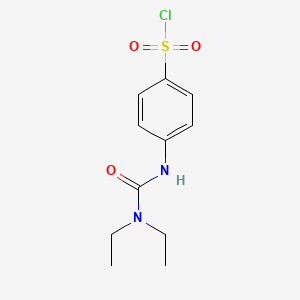
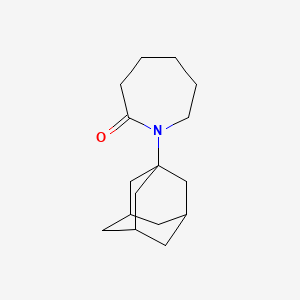
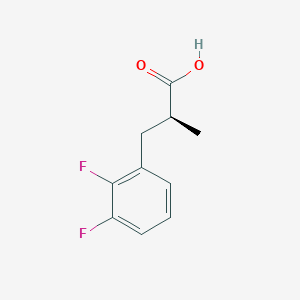
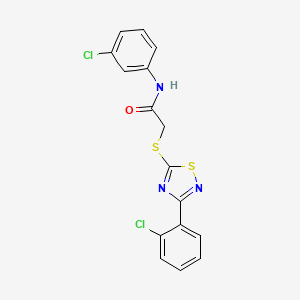
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)

![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)
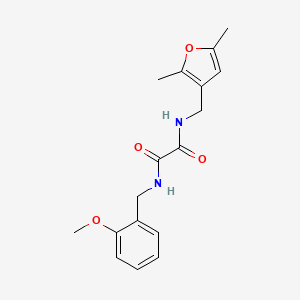
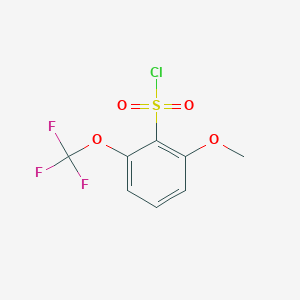
![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)
